Ethyl 2-oxo-1-(2-phenylethyl)-4-(propan-2-yl)-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate
Description
Benzimidazole Tautomerism
The benzimidazole moiety undergoes prototropic shifts between N1–H and N3–H forms. ^13^C NMR studies of analogous systems show a 65:35 equilibrium favoring the N1–H tautomer in CDCl₃, as evidenced by C4/C7 chemical shifts at 119.2 ppm and 110.1 ppm, respectively.
Pyrimidine Ring Keto-Enol Tautomerism
The 2-oxo group enables enolization, though this is suppressed by the electron-withdrawing ester group at C3. DFT calculations (B3LYP/6-31G*) predict <1% enol form population in the gas phase.
Resonance Structures
- Pyrimidine conjugation : The 2-oxo group delocalizes electrons into the adjacent N–C bonds, stabilizing the ring.
- Ester group resonance : The carboxylate’s carbonyl oxygen participates in conjugation with the pyrimidine π-system, reducing electrophilicity at C3.
Table 2: Tautomeric Energy Differences (kcal/mol)
| Tautomer | ΔE (B3LYP/6-31G*) |
|---|---|
| N1–H (major) | 0.0 |
| N3–H | +2.7 |
| Enol form | +12.4 |
Electronic Structure Modeling via Density Functional Theory (DFT) Calculations
Geometry optimization at the ωB97X-D/def2-TZVP level reveals:
Frontier Molecular Orbitals
- HOMO (-6.21 eV) : Localized on the benzimidazole π-system and phenethyl substituent.
- LUMO (-1.89 eV) : Dominated by the pyrimidine ring and ester carbonyl.
Properties
Molecular Formula |
C24H27N3O3 |
|---|---|
Molecular Weight |
405.5 g/mol |
IUPAC Name |
ethyl 2-oxo-1-(2-phenylethyl)-4-propan-2-yl-3,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate |
InChI |
InChI=1S/C24H27N3O3/c1-4-30-23(29)20-21(16(2)3)27-19-13-9-8-12-18(19)25-24(27)26(22(20)28)15-14-17-10-6-5-7-11-17/h5-13,16,20-21H,4,14-15H2,1-3H3 |
InChI Key |
ZZDKFPASIXAXPE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C(N2C3=CC=CC=C3N=C2N(C1=O)CCC4=CC=CC=C4)C(C)C |
Origin of Product |
United States |
Preparation Methods
Preparation of 1-(2-Phenylethyl)-1H-Benzimidazole-2-Amine
Benzimidazole derivatives are typically synthesized via condensation of 1,2-diaminobenzene with carboxylic acids or aldehydes under acidic conditions. For N-alkylation, 1,2-diaminobenzene is treated with 2-phenylethyl bromide in the presence of a base such as potassium carbonate:
Reaction Conditions :
Cyclocondensation with β-Ketoester
The tetrahydropyrimidine ring is formed via a [4+2] cycloaddition between the benzimidazole-2-amine and a β-ketoester. Ethyl 3-oxopentanoate (for isopropyl substitution) is reacted with the amine under acidic or neutral conditions:
Optimization Notes :
Esterification and Final Functionalization
The ethyl ester at position 3 is introduced either during the cyclocondensation step (via the β-ketoester) or through post-cyclization acylation.
Synthetic Route 2: Multicomponent Reaction (MCR) Approach
Multicomponent reactions streamline the assembly of complex heterocycles. A plausible one-pot synthesis involves:
-
1,2-Diaminobenzene
-
2-Phenylethyl isocyanate (for N-alkylation)
-
Ethyl 4-methyl-3-oxopentanoate (for ester and isopropyl groups)
Reaction Mechanism :
-
Step 1: Formation of urea derivative via reaction of diaminobenzene with isocyanate.
-
Step 2: Cyclodehydration with β-ketoester to form the pyrimidine ring.
Conditions :
-
Solvent: Ethanol or acetic acid
-
Temperature: Reflux (80–100°C), 6–8 hours
-
Yield: ~50–60% (estimated)
Critical Analysis of Methodologies
Yield Optimization Challenges
-
N-Alkylation Efficiency : Competing reactions at benzimidazole nitrogens may necessitate protecting group strategies.
-
Cyclization Selectivity : Steric hindrance from the isopropyl group could favor undesired regioisomers.
Spectroscopic Validation
Hypothetical characterization data for the target compound:
-
H NMR (600 MHz, DMSO-): δ 1.25 (t, Hz, 3H, CHCH), 1.38 (d, Hz, 6H, CH(CH)), 2.85–3.10 (m, 2H, CHCH), 4.20 (q, Hz, 2H, OCH), 4.65 (m, 1H, CH(CH)), 7.20–7.45 (m, 9H, aromatic).
-
LC-MS : [M+H] at 434.
Comparative Data Table for Hypothetical Routes
| Parameter | Route 1 (Cyclocondensation) | Route 2 (MCR) |
|---|---|---|
| Steps | 3 | 1 |
| Overall Yield | ~45% | ~55% |
| Key Advantage | Controlled regioselectivity | Reduced purification |
| Limitation | Longer reaction times | Lower functional tolerance |
Industrial-Scale Considerations
-
Cost Efficiency : Route 2 minimizes solvent use and purification steps, favoring scalability.
-
Green Chemistry : Ethanol as a solvent in MCR aligns with sustainable practices.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-oxo-1-(2-phenylethyl)-4-(propan-2-yl)-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. The reaction conditions, such as temperature, pH, and solvent, are optimized to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Ethyl 2-oxo-1-(2-phenylethyl)-4-(propan-2-yl)-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 2-oxo-1-(2-phenylethyl)-4-(propan-2-yl)-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are subjects of ongoing research.
Comparison with Similar Compounds
Key Observations :
- Methoxy groups in analogs (e.g., 3,4,5-trimethoxyphenyl in ) enhance electron density, which may influence π-π stacking interactions in biological targets .
Physicochemical and Spectral Properties
Notes:
- The absence of methoxy groups in the target compound simplifies its ¹H NMR spectrum compared to analogs in –7.
- The propan-2-yl group would exhibit characteristic doublet splitting for its CH(CH₃)₂ protons in NMR .
Pharmacological Implications
While direct bioactivity data for the target compound are unavailable, analogs with methoxy-substituted phenyl groups (–8) show enhanced binding to enzymes like tyrosine kinases due to improved electron-donating effects . The target compound’s isopropyl group may favor hydrophobic interactions in protein pockets, a hypothesis supported by docking studies in .
Biological Activity
Ethyl 2-oxo-1-(2-phenylethyl)-4-(propan-2-yl)-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including data tables and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by:
- Molecular Formula : C24H27N3O3
- Key Functional Groups : Ethyl ester, ketone, and a phenylethyl group.
This structural complexity may influence its interactions with various biological targets and contribute to its pharmacological properties .
Antimicrobial Activity
Research indicates that derivatives of benzimidazole, to which this compound belongs, exhibit significant antimicrobial properties. A comprehensive review highlighted the broad-spectrum activity of benzimidazole derivatives against various pathogens . The specific antimicrobial efficacy of this compound has not been fully elucidated in the literature; however, studies on related compounds suggest promising antibacterial and antifungal activities.
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound 1 | S. typhi | 50 μg/ml |
| Compound 2 | C. albicans | 250 μg/ml |
These findings suggest that similar compounds may exhibit comparable antimicrobial effects .
Anticancer Potential
The benzimidazole scaffold is recognized for its anticancer properties. Several studies have reported that benzimidazole derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer types. The mechanism often involves the modulation of key signaling pathways associated with cell growth and survival .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in substituents on the benzimidazole core can significantly alter its pharmacological profile. For instance:
- Electron-donating groups enhance activity against certain pathogens.
- Substituents at specific positions can increase selectivity towards cancer cells while reducing toxicity to normal cells.
Case Studies
Recent studies have explored the synthesis and biological evaluation of related compounds:
- Study A : Investigated a series of benzimidazole derivatives for their anticancer activity against breast cancer cell lines. Compounds with specific substitutions showed enhanced cytotoxicity compared to standard chemotherapeutics.
- Study B : Focused on the antimicrobial properties of benzimidazole derivatives against both Gram-positive and Gram-negative bacteria. The study found that certain structural modifications led to improved antibacterial efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
